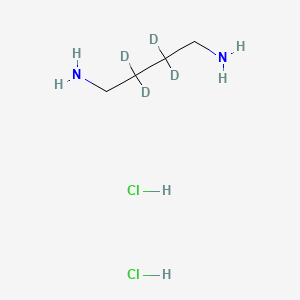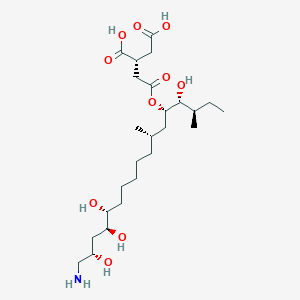
2,2,3,3-Tetradeuteriobutan-1,4-diamin;dihydrochlorid
Übersicht
Beschreibung
1,4-Butane-2,2,3,3-D4-diamine 2hcl is a deuterated form of butane-1,4-diamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used in various fields of research, including medical, environmental, and industrial research .
Wissenschaftliche Forschungsanwendungen
1,4-Butane-2,2,3,3-D4-diamine 2hcl has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
It’s known that this compound is a deuterated form of 1,4-diaminobutane (putrescine) dihydrochloride . Putrescine is an endogenous metabolite involved in various biological processes .
Mode of Action
As a deuterated form of Putrescine, it may interact with its targets in a similar manner to Putrescine .
Biochemical Pathways
Putrescine, the non-deuterated form of this compound, is known to be involved in several biochemical pathways. It is an endogenous metabolite and acts as an indicator of pollution-induced stress in higher plants . .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals .
Result of Action
As a deuterated form of Putrescine, it may have similar effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butane-2,2,3,3-D4-diamine 2hcl typically involves the deuteration of butane-1,4-diamine. One common method is the reduction of dimethylglyoxime with lithium aluminium hydride, followed by deuteration using deuterium gas . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas and ensure high purity and yield. The process is designed to be efficient and cost-effective, catering to the demand for isotopically labeled compounds in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butane-2,2,3,3-D4-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: It can be reduced to form deuterated butane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include deuterated amine oxides, deuterated butane derivatives, and various substituted deuterated compounds. These products are valuable in research for studying reaction mechanisms and isotopic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butane-2,2,3,3-d4-diamine: Another deuterated form of butane-1,4-diamine with similar applications in research.
2,3-Butanediamine: A non-deuterated analogue used in similar research applications.
1,4-Diaminobutane: A common diamine used in the synthesis of polymers and other chemical compounds.
Uniqueness
1,4-Butane-2,2,3,3-D4-diamine 2hcl is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic processes. This makes it particularly valuable in studies requiring long-term tracing and analysis .
Eigenschaften
IUPAC Name |
2,2,3,3-tetradeuteriobutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-RIZDZYNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CN)C([2H])([2H])CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482201 | |
| Record name | Putrescine-2,2,3,3-d4 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88972-24-1 | |
| Record name | Putrescine-2,2,3,3-d4 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIAMINOBUTANE-2,2,3,3-D4 DIHYDRO-CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)

![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

